molecular formula C15H12Cl2N2O2 B2655459 N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide CAS No. 2396580-22-4

N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide

Cat. No. B2655459
CAS RN: 2396580-22-4
M. Wt: 323.17
InChI Key: RJMSLLZLVPSZQZ-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Hydrogen Bonding in Anticonvulsant Enaminones : The study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of three anticonvulsant enaminones, revealing insights into their hydrogen bonding and molecular conformation. This research emphasizes the importance of understanding the structural properties of such compounds for their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

One-Pot Synthesis of Enaminones : Barakat et al. (2020) developed a one-pot synthesis method for enaminones, demonstrating the chemical versatility and ease of obtaining such compounds. Their research not only streamlined the synthesis process but also provided a foundation for further exploration of enaminones in various scientific applications (Barakat et al., 2020).

Potential Biological Activities

Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds with structures related to enaminones, evaluating their anticancer and antimicrobial activities. This study underscores the potential of such compounds in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Study for Antagonist Activity : The research on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor provided insights into the binding interactions and potential therapeutic applications of such molecules (Shim et al., 2002).

properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-2-14(20)18-11-4-6-15(21)19(9-11)8-10-3-5-12(16)13(17)7-10/h2-7,9H,1,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMSLLZLVPSZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide

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